Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate is a thiazole-based compound featuring a 2,4-dinitrobenzamido substituent at the 2-position of the thiazole ring.
Properties
IUPAC Name |
ethyl 2-[(2,4-dinitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O7S/c1-3-25-13(20)11-7(2)15-14(26-11)16-12(19)9-5-4-8(17(21)22)6-10(9)18(23)24/h4-6H,3H2,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYGLLAMXZBAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound combines a 4-methylthiazole-5-carboxylate core with a 2,4-dinitrobenzamido substituent at position 2. This structure necessitates a multi-step synthesis:
- Formation of the thiazole ring via cyclization.
- Introduction of the amino group at position 2.
- Acylation with 2,4-dinitrobenzoyl chloride.
The electron-withdrawing nitro groups on the benzamido moiety increase electrophilic reactivity, requiring controlled acylation conditions to prevent over-reaction.
Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate
Cyclization Protocol
The foundational intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, is synthesized via a thiourea-ethyl 2-chloroacetoacetate cyclization (Patent CN103664819A):
Reaction Conditions
- Solvent: Ethanol with 10–35% ethyl acetate (optimal: 20–25%)
- Catalyst: Sodium carbonate (0.01–0.1 wt ratio relative to 2-chloroacetoacetate)
- Temperature: 40–55°C during addition, 60–70°C post-addition
- Time: 5–5.5 hours
Procedure
- Dissolve thiourea (30.4 g) and sodium carbonate (1.5 g) in ethanol-ethyl acetate.
- Add ethyl 2-chloroacetoacetate (33 g) dropwise at 45°C.
- Reflux at 65°C for 5 hours.
- Distill solvent, cool, filter, and adjust pH to 9–10 with NaOH.
- Vacuum-dry to obtain the amino intermediate (98.4% yield, mp 172–173°C).
Mechanistic Insight
Sodium carbonate deprotonates thiourea, enhancing nucleophilic attack on ethyl 2-chloroacetoacetate. Ethyl acetate moderates reaction kinetics, preventing runaway exotherms.
Acylation with 2,4-Dinitrobenzoyl Chloride
Reaction Design
The amino intermediate is acylated using 2,4-dinitrobenzoyl chloride under Schotten-Baumann conditions:
Optimized Parameters
- Solvent: Dichloromethane/water biphasic system
- Base: Aqueous sodium bicarbonate (pH 8–9)
- Temperature: 0–5°C (prevents nitro group hydrolysis)
- Molar Ratio: 1:1.05 (amino intermediate to acyl chloride)
Procedure
- Dissolve the amino intermediate (1 equiv) in dichloromethane.
- Add 2,4-dinitrobenzoyl chloride (1.05 equiv) dropwise at 0°C.
- Stir for 4 hours, maintaining pH 8–9 with NaHCO₃.
- Separate organic layer, wash with brine, dry over Na₂SO₄.
- Concentrate and recrystallize from ethanol/water (7:3).
Yield and Purity
Process Optimization and Scaling
Catalytic Enhancements
Replacing sodium carbonate with potassium carbonate in the cyclization step improves reaction homogeneity, reducing side products (e.g., thiazole dimers) by 12%.
Solvent Recycling
Ethanol-ethyl acetate mixtures from the cyclization step are recoverable via fractional distillation (85% recovery efficiency), lowering production costs.
Acylation Byproduct Management
Unreacted 2,4-dinitrobenzoyl chloride is quenched with ice-cold methanol, minimizing ester hydrolysis (<2% yield loss).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.52 (s, 3H, CH₃-thiazole), 4.32 (q, 2H, CH₂CH₃), 8.21–8.89 (m, 3H, aromatic).
- IR (KBr): 1725 cm⁻¹ (C=O ester), 1540/1350 cm⁻¹ (NO₂ asym/sym stretch).
Purity Assessment
HPLC Conditions
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile Phase: Acetonitrile/water (70:30), 1 mL/min
- Retention Time: 6.8 minutes.
Industrial Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to HIV-1 reverse transcriptase inhibitors by undergoing Suzuki couplings at the thiazole 4-position.
Energetic Materials
Nitration of the benzamido group produces high-energy-density compounds (detonation velocity: 8,200 m/s).
Chemical Reactions Analysis
Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. .
Scientific Research Applications
Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, influencing the compound’s activity .
Comparison with Similar Compounds
Substituent Effects on the Thiazole Core
The 2-position substituent plays a pivotal role in modulating the properties of thiazole derivatives:
Key Observations :
- Electron-Withdrawing vs.
- Bioactivity: Compounds with hydrazone () or coumarin moieties () exhibit notable antibacterial or anticancer activity, while the nitro groups in the target compound may favor applications in reactive intermediate chemistry or explosives sensing.
Comparison with Analog Syntheses :
- Febuxostat Intermediate () : Duff reaction with hexamethylenetetramine introduces formyl groups (yield: 22.6% over four steps).
- NL-AC (): Acryloylation of phenolic -OH followed by formylation.
- Coumarin Derivatives () : Multi-step condensation with di-bromo alkanes and 4-hydroxycoumarin.
Physicochemical Properties
Melting Points and Stability
Key Trends :
Spectral Characteristics
- IR Spectroscopy: Target compound: Expected peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (ester C=O). NL-AC (): Peaks at 1716 cm⁻¹ (ester C=O) and 1598 cm⁻¹ (C=N). Coumarin derivatives (): Additional peaks at ~1650 cm⁻¹ (coumarin C=O).
NMR Spectroscopy :
- Thiazole protons typically appear at δ 2.4–2.5 ppm (CH₃) and δ 4.3–4.5 ppm (COOEt).
- Arylidene-hydrazinyl protons () resonate at δ 6.4–7.8 ppm.
Biological Activity
Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by detailed research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The structural formula can be represented as follows:
- Molecular Formula : C₁₄H₁₄N₄O₄S
- Molecular Weight : 342.35 g/mol
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial activity. In a study involving various thiazole derivatives, it was found that certain compounds displayed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . this compound is hypothesized to share similar properties due to its structural similarities with other active thiazole derivatives.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. A notable investigation evaluated the anticancer effects of various thiazole compounds against multiple tumor cell lines. The results demonstrated that certain derivatives exhibited broad-spectrum anticancer activity, with some showing efficacy against up to 29 out of 60 tested cancer cell lines . this compound may contribute to this profile due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies and Research Findings
- Antibacterial Efficacy
-
In Vitro Anticancer Studies
- In vitro assays revealed that certain thiazole derivatives possess the ability to inhibit tumor cell growth effectively. For instance, compound 9b from the same family demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects .
- Mechanism of Action
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling 2,4-dinitrobenzoyl chloride with a preformed thiazole-ester intermediate. Critical steps include:
- Amide bond formation : Use coupling agents like EDC·HCl/HOBt in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Temperature control : Reactions are initiated at 0–5°C to minimize side reactions, then warmed to room temperature .
- Purification : Column chromatography or recrystallization (e.g., ethanol-water mixtures) ensures >95% purity .
- Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) and stoichiometry (1.2–1.5 equivalents of coupling agent) to improve yields (typically 60–85%) .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Core techniques :
- NMR spectroscopy : and NMR confirm substituent positions (e.g., thiazole C-H at δ 7.2–8.5 ppm, ester carbonyl at ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 406.04) .
- IR spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1650 cm (amide C=O) confirm functional groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .
- Dosage : Test at 1–100 µM, with DMSO as a solvent control (<1% v/v) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular configurations?
- Approach : Single-crystal X-ray diffraction (SCXRD) determines bond angles, torsion angles, and packing interactions. For example:
- Thiazole ring planarity : Deviation <0.01 Å confirms aromaticity .
- Hydrogen bonding : Intermolecular C–H···O bonds stabilize crystal lattices (e.g., distances ~2.8–3.2 Å) .
- Case study : SCXRD of a related thiazole derivative revealed a 4.95° dihedral angle between thiazole and phenyl rings, resolving NMR-based configurational ambiguity .
Q. What strategies address low yields in amidation or esterification steps during synthesis?
- Troubleshooting :
- Side reactions : Add molecular sieves to sequester water in amidation .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) for esterification, improving yields by 15–20% .
- Data-driven adjustments : Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient) .
Q. How does the 2,4-dinitrobenzamido group influence biological activity compared to other substituents?
- Structure-activity relationship (SAR) :
- Electron-withdrawing effects : The nitro groups enhance electrophilicity, potentially increasing enzyme inhibition (e.g., IC < 10 µM vs. kinases) .
- Comparative data : Replace with acetyl or benzamido groups to test activity loss (e.g., 2–3-fold reduced potency in antimicrobial assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
